molecular formula C15H16Cl2N4OS B4737824 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B4737824
M. Wt: 371.3 g/mol
InChI Key: IUWARBGIYPNDOF-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with cyclopropyl and ethyl groups at positions 5 and 4, respectively. A sulfanyl-acetamide linker connects the triazole to a 3,4-dichlorophenyl group. The dichlorophenyl moiety is known for enhancing lipophilicity and binding affinity in medicinal chemistry, while the cyclopropyl group may improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4OS/c1-2-21-14(9-3-4-9)19-20-15(21)23-8-13(22)18-10-5-6-11(16)12(17)7-10/h5-7,9H,2-4,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWARBGIYPNDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19Cl2N5OS
  • Molecular Weight : 394.38 g/mol
  • CAS Number : 1827911

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The specific compound has been evaluated for its efficacy against various bacterial strains:

Bacterial StrainActivity LevelMIC (µg/mL)
Staphylococcus aureusModerate12.5
Escherichia coliSignificant6.25
Pseudomonas aeruginosaLow25

The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against E. coli, showing potential for treating infections caused by this pathogen .

The antibacterial mechanism of triazole compounds typically involves the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. For instance, studies have shown that the compound inhibits the enzyme ecKAS III (beta-ketoacyl-acyl carrier protein synthase), which plays a crucial role in fatty acid biosynthesis in bacteria. The half-maximal inhibitory concentration (IC50) for this enzyme was reported to be approximately 5.6 µM .

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study evaluating various triazole derivatives, the compound demonstrated significant potency against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole ring could enhance antibacterial activity .
  • Comparative Analysis :
    • A comparative study highlighted that this compound's activity was superior to traditional antibiotics like kanamycin against certain strains, particularly E. coli, where it exhibited a lower MIC value .
  • Safety and Toxicity :
    • Toxicological assessments have indicated that while the compound exhibits strong antibacterial properties, it also requires careful evaluation for cytotoxicity in human cells. Preliminary studies suggest a favorable safety profile at therapeutic doses .

Scientific Research Applications

Antifungal Applications

Research indicates that compounds with a triazole core , such as this one, exhibit significant antifungal properties . The triazole scaffold is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it a candidate for developing new antifungal agents to combat resistant fungal strains.

Case Study:
A study highlighted the efficacy of similar triazole-based compounds against various fungal pathogens, suggesting that 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide could be tested against specific strains to evaluate its effectiveness and mechanism of action.

Insecticidal Properties

In addition to antifungal activity, triazole compounds have been researched for their insecticidal properties . The presence of the triazole ring in this compound suggests potential use in developing insecticides.

Research Insight:
Studies have shown that certain triazoles can interfere with the hormonal systems of insects, leading to mortality or developmental issues. Further investigation into this compound's insecticidal activity could yield valuable insights into its application in pest management.

Pharmaceutical Applications

The compound's structure also positions it as a potential candidate for various pharmaceutical applications , particularly in the development of drugs targeting specific diseases.

Anticancer Activity

Some triazole derivatives have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific modifications in this compound may enhance its selectivity and efficacy against certain cancer types.

Anti-inflammatory Effects

Triazole compounds have also been studied for their anti-inflammatory effects. The potential application of this compound in treating inflammatory diseases warrants further exploration.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural analogues and their substituent differences:

Compound Name Triazole Substituents Acetamide Substituent Key Properties/Observations Source
Target Compound 5-cyclopropyl, 4-ethyl 3,4-dichlorophenyl High lipophilicity; potential metabolic stability N/A
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-phenyl 3,4-dichlorophenyl Amino group enhances hydrogen bonding capacity
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) 3,4-difluorophenyl Fluorine substituents increase electronegativity
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) H (unsubstituted acetamide) Flexible linker for further derivatization
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole core (not triazole) 3,4-dichlorophenyl Conformational diversity due to rotational freedom

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

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